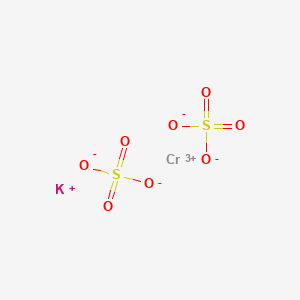
(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine
Vue d'ensemble
Description
(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine, also known as tetralinylmethanamine, is a chemical compound that belongs to the class of organic compounds called amines. It has various applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
1. Receptor Affinity and Binding Studies
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine derivatives have been extensively studied for their affinity and binding characteristics to various receptors. For instance, a series of these derivatives demonstrated notable affinity for serotonin (5-HT) receptors, particularly the 5-HT7, 5-HT1A, and 5-HT2A receptors, as revealed by in vitro binding assays (Leopoldo et al., 2004). These findings have implications for the development of receptor-specific drugs.
2. Synthesis and Chemical Properties
The chemoenzymatic synthesis of derivatives of this compound, such as (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, highlights the compound's utility as a precursor for receptor agonists (Orsini et al., 2002). This indicates its potential use in synthesizing therapeutically valuable compounds.
3. Pharmacological Studies
Extensive pharmacological evaluations have been carried out on this compound derivatives. For example, studies on sigma and 5-HT1A receptor ligands involving omega-(tetralin-1-yl)-n-alkylamine derivatives have been conducted, highlighting their potential therapeutic applications (Berardi et al., 1996).
4. Anticancer Research
Some derivatives have shown promising antiproliferative activity, suggesting their potential in cancer research and therapy. Specifically, N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives exhibited significant antiproliferative activity in rat C6 glioma cells, indicating a possible role as sigma(1) receptor antagonists (Berardi et al., 2005).
5. Development of PET Radiotracers
The compound has been involved in the development of positron emission tomography (PET) radiotracers. Analogues of sigma receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been designed with reduced lipophilicity, suitable for diagnostic applications in oncology (Abate et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQAFPKAFXIRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129280-17-7 | |
| Record name | 1,2,3,4-tetrahydronaphthalen-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
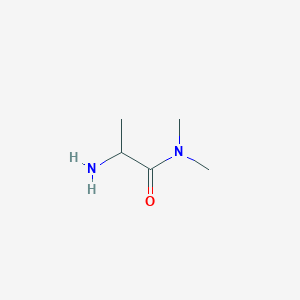
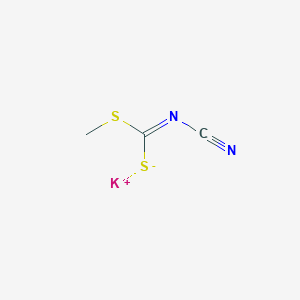

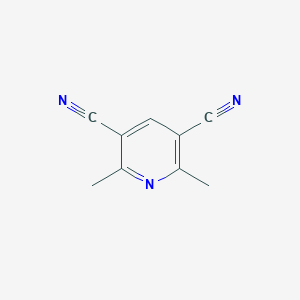

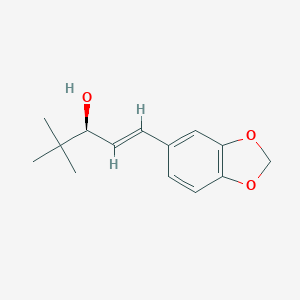
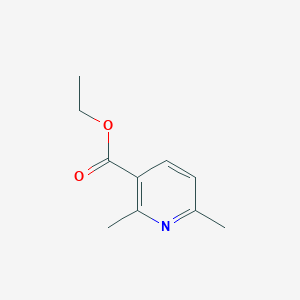



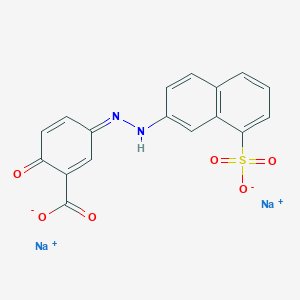
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
